molecular formula C15H12BrN3O2S B2971993 3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946305-83-5

3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2971993
CAS No.: 946305-83-5
M. Wt: 378.24
InChI Key: LGHYBAQWRUIUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety. Its structure includes a bromine atom at the meta position of the benzamide ring and methyl substituents at the 3- and 7-positions of the thiazolo-pyrimidine scaffold.

Properties

IUPAC Name

3-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHYBAQWRUIUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its ability to interact with multiple biological targets. Its structural formula can be represented as follows:

C13H12BrN3O2S\text{C}_{13}\text{H}_{12}\text{BrN}_3\text{O}_2\text{S}

Biological Activity Overview

Thiazolo[3,2-a]pyrimidine derivatives, including the compound , have been recognized for their potential as therapeutic agents across various fields such as oncology and infectious diseases. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Research has indicated that compounds with thiazolo[3,2-a]pyrimidine structures exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates significant cytotoxicity against human cancer cell lines such as HeLa (cervical adenocarcinoma) and HT-29 (colorectal carcinoma). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
Cell LineIC50 (µM)Reference
HeLa2.5
HT-293.0

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been evaluated for its effectiveness against various pathogens:

  • Antileishmanial Activity : The compound has shown potent activity against Leishmania species in vitro, with effective concentrations leading to significant reductions in parasite viability. This suggests potential for development as a treatment for leishmaniasis .

The mechanism of action of this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
  • Induction of Apoptosis : Studies suggest that treatment with this compound can lead to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives in clinical settings:

  • Case Study 1 : A study involving a series of thiazolo derivatives demonstrated their effectiveness against resistant strains of cancer cells. The modifications made to the benzamide moiety significantly enhanced their anticancer properties .
  • Case Study 2 : Another investigation focused on the antileishmanial effects showed that compounds similar to this compound exhibited reduced cytotoxicity towards human cells while maintaining high efficacy against Leishmania parasites .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or case studies for the compound "3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide." However, the search results do provide some information on related compounds and their applications, which may be relevant.

Thiazolo[3,2-a]pyrimidine Derivatives

  • Antileishmanial and antitumor agents Some thiazolo[3,2-a]pyrimidines exhibit antileishmanial effects and cytotoxicity against tumor cells. For example, 2-hydroxy−3-methoxybenzylidenethiazolo[3,2-a]pyrimidines with a 3-nitrophenyl substituent at the C5 carbon atom demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells and low cytotoxicity against normal liver cells .
  • Building blocks for synthesis Thiazolo[3,2-a]pyrimidines can be created utilizing 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a starting material .
  • Molecular structure The structure of 3,7-dimethyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is available on PubChem .

Related compounds

  • 3,7-dimethyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is a thiazolopyrimidine derivative with a molecular weight of 419.4 g/mol .
  • The chemical structure of this compound is C15H12BrN3O2S, with a molecular weight of 378.2 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiazolo[3,2-a]Pyrimidine Derivatives

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Key Properties/Activities Reference
3-Bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide Thiazolo[3,2-a]pyrimidine - 3,7-Dimethyl
- 3-Bromobenzamide
Potential enzyme inhibition (hypothesized); structural rigidity for crystallinity N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - 4-Bromophenyl
- Ethyl ester at C6
Strong π-halogen interactions in crystal packing; moderate solubility in polar solvents
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl... Pyrrolo-thiazolo-pyrimidine - Methoxyphenyl, phenyl groups
- Triazole-thiol moiety
Enhanced π-π stacking; potential antimicrobial activity
Ethyl 2-(7-amino-2,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetate Thiazolo[3,2-a]pyrimidine - Amino group at C7
- Acetate ester
High antioxidant activity (lipid peroxidation inhibition)

Key Observations:

  • Biological Activity: Unlike amino- or oxadiazole-substituted thiazolo-pyrimidines (), the target compound’s bromine and benzamide groups suggest divergent applications, possibly in enzyme inhibition rather than antioxidant activity.

Hydrogen Bonding and Crystal Packing

The benzamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions similar to those observed in and . However, the meta-bromine position may disrupt planar stacking observed in para-substituted analogs (e.g., ’s π-halogen interactions) . Tools like SHELX () and WinGX () are critical for analyzing such structural nuances .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide, and how can side reactions be minimized?

  • Methodology :

  • Step 1 : Start with alkylation of 2-amino-2-thiazoline derivatives using ethyl chloroacetate to form thiazolo[3,2-a]pyrimidine scaffolds ().
  • Step 2 : Introduce the bromobenzamide moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF as solvent, coupling agents like EDCI/HOBt) ( ).
  • Optimization : Use regioselective cyclization (e.g., acetic acid catalysis at 80°C) to minimize byproducts like uncyclized intermediates or over-halogenated derivatives ().
    • Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products .

Q. How can the crystal structure of this compound be resolved to confirm its regiochemistry?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker D8 VENTURE diffractometer ().
  • Refinement : Employ SHELXL (v.2018/3) for anisotropic displacement parameters and hydrogen bonding analysis ( ).
  • Validation : Cross-check with WinGX/ORTEP for graphical representation and packing analysis ( ).
    • Key Metrics : Aim for R-factor < 0.05 and wR2 < 0.15 for high-confidence refinement () .

Advanced Research Questions

Q. How do π-halogen interactions in the crystal lattice influence the compound’s stability and solubility?

  • Methodology :

  • Analysis : Use Mercury 4.0 to quantify intermolecular Br···π distances (typically 3.3–3.6 Å) and assess their contribution to lattice energy ( ).
  • Solubility Testing : Compare experimental solubility in DMSO/water mixtures with DFT-calculated electrostatic potential surfaces (e.g., Gaussian 16 at B3LYP/6-31G* level) ( ).
    • Contradictions : Some studies report enhanced solubility via halogen bonding in polar solvents, while others note reduced solubility due to tight packing ( vs. 4). Resolution requires solvent-dependent crystallography .

Q. What pharmacophore features make this compound a potential acetylcholinesterase (AChE) inhibitor?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to map the bromobenzamide group into AChE’s catalytic anionic site (CAS) and the thiazolo-pyrimidine core into the peripheral anionic site (PAS) ( ).
  • Validation : Compare IC₅₀ values (e.g., via Ellman’s assay) with 3-substituted analogs to identify critical substituents ( ).
    • Key Findings : The 3-bromo group enhances π-π stacking with Trp286, while the 5-oxo group stabilizes hydrogen bonds with Glu202 ( ) .

Q. How can conflicting bioactivity data (e.g., growth stimulation vs. neurological effects) be reconciled?

  • Methodology :

  • Selectivity Screening : Test the compound against diverse targets (e.g., 5-HT2A receptors, AChE, and plant growth assays) using radioligand binding assays ( ).
  • Dose-Response Analysis : Identify concentration-dependent dual effects (e.g., growth stimulation at nM levels vs. receptor antagonism at μM levels) ().
    • Resolution : Use transcriptomics (RNA-seq) to differentiate pathways activated at varying doses .

Data Analysis and Experimental Design

Q. What strategies are effective in optimizing reaction yields for halogenated thiazolo-pyrimidines?

  • Design :

  • DoE Approach : Apply a Box-Behnken design to vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (p-TsOH vs. AcOH) ( ).
  • Analytical Support : Use LC-MS to track byproducts (e.g., dehalogenated or dimerized species) and adjust conditions dynamically ( ).
    • Outcome : Optimal yields (>75%) achieved with DMF, 80°C, and acetic acid catalysis () .

Q. How can hydrogen bonding networks in the solid state predict dissolution behavior?

  • Methodology :

  • Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) for N-H···O=C interactions) using Mercury ( ).
  • Correlation : Compare melting points (DSC) and dissolution rates (UV-Vis) for polymorphs with distinct H-bond patterns ().
    • Key Insight : Strong intramolecular H-bonds (e.g., N-H···O) reduce dissolution rates by stabilizing the crystal lattice .

Methodological Tools and Resources

Q. Which software tools are essential for structure-activity relationship (SAR) studies of this compound?

  • Tools :

  • Molecular Modeling : Schrödinger Suite (Glide for docking, Prime for MM/GBSA binding energy calculations) ( ).
  • Pharmacophore Modeling : Use Phase v.5.3 to align active analogs and identify critical hydrophobic/electronic features ( ).
    • Validation : Cross-validate with experimental IC₅₀ data and mutagenesis studies (e.g., AChE Trp286Ala mutants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.